molecular formula C14H25NO2 B2379150 N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide CAS No. 1396870-41-9

N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2379150
CAS No.: 1396870-41-9
M. Wt: 239.359
InChI Key: ONCJMTMBEOKBKK-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide is a synthetic compound with the molecular formula C14H25NO2. This compound has gained attention due to its potential therapeutic and industrial applications.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Selective Hydrogenation : A catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, Pd@mpg-C(3)N(4), was highly active and promoted the selective formation of cyclohexanone under mild conditions. This demonstrates the importance of selective catalysis in the chemical industry, particularly for the synthesis of intermediates like cyclohexanone from phenol derivatives (Yong Wang et al., 2011).

Material Science

  • Ion Chromatography Sorbents : Modified hydroxyethyl methacrylate copolymers have been utilized as sorbents for ion chromatography, illustrating the utility of functionalized polymers in analytical chemistry. These materials, with various functional groups, have applications in environmental monitoring and food safety testing (F. Vláčil et al., 1987).

Pharmacology and Biomedical Applications

  • Anticancer Properties : Molecular docking studies of biscyclohexane diol with FAK domain using Autodock were conducted to study its anticancerous property. These derivatives showed considerable bacterial inhibition at lower to moderate concentrations, indicating potential as pharmaceutical agents due to their biological activities (M. Kokila et al., 2017).

Advanced Nanomedicine

  • Theranostic Carbon Dots : A novel carbon dot with intrinsic theranostic properties was prepared for cancer imaging and treatment. It demonstrated excellent photostability, preferential uptake at tumors, and high photothermal conversion efficiency, highlighting the potential of multifunctional nanomedicines in cancer therapy (M. Zheng et al., 2016).

Preparation Methods

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(3-hydroxy-4,4-dim

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-14(2,3)12(16)9-10-15-13(17)11-7-5-4-6-8-11/h4-5,11-12,16H,6-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCJMTMBEOKBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1CCC=CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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